beta-Alanine

描述

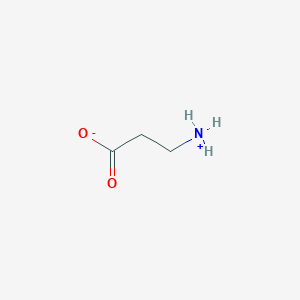

Structure

3D Structure

属性

IUPAC Name |

3-aminopropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO2/c4-2-1-3(5)6/h1-2,4H2,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCMIRNVEIXFBKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25513-34-2, Array | |

| Record name | β-Alanine, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25513-34-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-Alanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000107959 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0030823 | |

| Record name | beta-Alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0030823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

89.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White crystalline solid; [Alfa Aesar MSDS], Solid, Colourless needles; | |

| Record name | beta-Alanine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12297 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | beta-Alanine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000056 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | beta-Alanine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1408/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

545.0 mg/mL, Soluble in water; Insoluble in ether and acetone, Slightly soluble (in ethanol) | |

| Record name | beta-Alanine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03107 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | beta-Alanine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000056 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | beta-Alanine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1408/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

0.00000005 [mmHg] | |

| Record name | beta-Alanine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12297 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

107-95-9, 28854-76-4 | |

| Record name | β-Alanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=107-95-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-Alanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000107959 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanoic acid, amino- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028854764 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta-Alanine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03107 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 3-Aminopropanoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7603 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | .beta.-Alanine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | beta-Alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0030823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | β-alanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.215 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .BETA.-ALANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/11P2JDE17B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | beta-Alanine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000056 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

200 °C | |

| Record name | beta-Alanine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03107 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | beta-Alanine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000056 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Labyrinth of an Ergogenic Aid: A Technical Guide to Beta-Alanine Biosynthesis in Mammals

For Researchers, Scientists, and Drug Development Professionals

Abstract

Beta-alanine, a non-proteinogenic β-amino acid, is a crucial precursor to the synthesis of carnosine and other vital biomolecules, playing a significant role in physiological processes, including the buffering of intracellular pH in muscle tissue. Its ergogenic properties have made it a focal point in sports nutrition and clinical research. Understanding the endogenous biosynthetic pathways of this compound in mammals is paramount for developing novel therapeutic and performance-enhancing strategies. This technical guide provides an in-depth exploration of the three core metabolic routes for this compound synthesis: the degradation of pyrimidine (B1678525) bases, the catabolism of polyamines, and the decarboxylation of aspartate. We present a comprehensive overview of the enzymatic steps, quantitative kinetic data, detailed experimental protocols for pathway analysis, and visual representations of the biochemical cascades.

Introduction

This compound (3-aminopropanoic acid) is the only naturally occurring beta-amino acid in mammals.[1] While dietary intake from sources like meat and fish contributes to the body's this compound pool, endogenous synthesis provides a significant and regulated supply.[1] The primary physiological role of this compound is its function as the rate-limiting precursor in the synthesis of carnosine (β-alanyl-L-histidine), a dipeptide highly concentrated in skeletal muscle and brain tissues.[2][3] Carnosine is a critical intracellular buffer, antioxidant, and regulator of calcium sensitivity, thereby influencing muscle contractility and fatigue resistance.[3][4]

The biosynthesis of this compound in mammals is not a single, linear process but rather a convergence of several metabolic pathways. This guide will dissect the three principal pathways:

-

Pyrimidine Degradation Pathway: The catabolism of the pyrimidine base uracil (B121893).

-

Polyamine Catabolism Pathway: The breakdown of the polyamines spermine (B22157) and spermidine (B129725).

-

Aspartate Decarboxylation Pathway: The direct conversion of L-aspartate to this compound.

A thorough understanding of these pathways, their enzymatic control, and their interplay is essential for researchers and clinicians seeking to modulate this compound levels for therapeutic or performance-enhancing purposes.

Pyrimidine Degradation Pathway

The reductive catabolism of uracil, a component of RNA, is a significant source of endogenous this compound.[5][6] This pathway involves a series of three enzymatic reactions that convert uracil into this compound, ammonia, and carbon dioxide.[7]

Enzymatic Steps and Intermediates

-

Dihydropyrimidine (B8664642) Dehydrogenase (DPD): This initial and rate-limiting step involves the reduction of uracil to 5,6-dihydrouracil, catalyzed by the NADPH-dependent enzyme dihydropyrimidine dehydrogenase (DPYD).[5][7]

-

Dihydropyrimidinase (DHP): The cyclic amide bond of 5,6-dihydrouracil is then hydrolyzed by dihydropyrimidinase (DPYS) to form N-carbamoyl-β-alanine.[5]

-

Beta-Ureidopropionase (β-UP): Finally, beta-ureidopropionase (UPB1) catalyzes the hydrolysis of N-carbamoyl-β-alanine to yield this compound, ammonia, and carbon dioxide.[5]

Quantitative Data

The kinetic parameters of the enzymes in the pyrimidine degradation pathway are crucial for understanding the flux and regulation of this compound synthesis.

| Enzyme | Substrate | Organism/Tissue | K_m_ (µM) | V_max_ (nmol/min/mg) | k_cat_ (s⁻¹) | Reference(s) |

| Dihydropyrimidine Dehydrogenase (DPD) | Uracil | Bovine Liver | 0.8 | - | 1.6 | [8] |

| Dihydropyrimidine Dehydrogenase (DPD) | NADPH | Bovine Liver | 0.12 | - | 1.6 | [8] |

| Dihydropyrimidine Dehydrogenase (DPD) | 5-Fluorouracil (B62378) | Human (recombinant) | 5.2 - 13.5 | 11.9 - 28.1 | - | [4] |

| Dihydropyrimidinase (DHP) | Dihydrouracil | - | Data not available | Data not available | Data not available | |

| Beta-Ureidopropionase (β-UP) | N-carbamoyl-β-alanine | - | Data not available | Data not available | Data not available |

Signaling Pathway Diagram

Caption: Pyrimidine degradation pathway for this compound synthesis.

Polyamine Catabolism Pathway

The breakdown of polyamines, specifically spermine and spermidine, represents another significant route for this compound biosynthesis.[9] This pathway involves a series of acetylation and oxidation reactions.

Enzymatic Steps and Intermediates

-

Spermidine/Spermine N¹-acetyltransferase (SSAT): The initial step is the acetylation of spermine or spermidine at the N¹ position by SSAT (encoded by the SAT1 gene), using acetyl-CoA as the acetyl donor.[10] This reaction is a key regulatory point in polyamine homeostasis.

-

Polyamine Oxidase (PAO): The resulting N¹-acetylspermine or N¹-acetylspermidine is then oxidized by a peroxisomal flavin-dependent polyamine oxidase (PAOX). This oxidation cleaves the molecule to produce 3-acetamidopropanal (B1240501) and either spermidine or putrescine, respectively.

-

Aldehyde Dehydrogenase (ALDH): 3-Aminopropanal, which can be formed from the action of spermine oxidase (SMOX) directly on spermine or through other reactions, is oxidized by an aldehyde dehydrogenase to yield this compound.[11][12]

Quantitative Data

The enzymes involved in polyamine catabolism are tightly regulated, and their kinetic properties are of significant interest.

| Enzyme | Substrate | Organism/Tissue | K_m_ (µM) | V_max_ (pmol H₂O₂/min/unit protein) | k_cat_ (s⁻¹) | Reference(s) |

| Spermidine/Spermine N¹-acetyltransferase (SSAT1) | Spermidine | Human (recombinant) | 360 | - | 13.3 | [13] |

| Spermidine/Spermine N¹-acetyltransferase (SSAT1) | Spermine | Human (recombinant) | 130 | - | 12.5 | [13] |

| Spermidine/Spermine N¹-acetyltransferase (SSAT1) | Acetyl-CoA | Human (recombinant) | 16 | - | - | [13] |

| Polyamine Oxidase (PAO) | N¹-acetylspermine | Human (recombinant) | 2.5 | 102 | - | [5] |

| Polyamine Oxidase (PAO) | N¹-acetylspermidine | Human (recombinant) | 8.0 | 125 | - | [5] |

| Aldehyde Dehydrogenase (ALDH9A1) | 3-Aminopropanal | Human (recombinant) | 70 | - | 0.05 | [14] |

Intracellular Polyamine Concentrations:

| Polyamine | Tissue | Total Concentration (nmol/mg protein) | Free Concentration (µM) | Reference(s) |

| Spermidine | Guinea Pig Atria | 1.83 ± 0.11 | 14.7 ± 0.82 | [15] |

| Spermidine | Guinea Pig Ventricles | 0.99 ± 0.06 | 8.5 ± 1.04 | [15] |

| Spermine | Guinea Pig Atria | 1.48 ± 0.07 | 12.2 ± 0.88 | [15] |

| Spermine | Guinea Pig Ventricles | 1.25 ± 0.06 | 10.1 ± 0.87 | [15] |

Signaling Pathway Diagram

Caption: Polyamine catabolism pathway leading to this compound.

Aspartate Decarboxylation Pathway

A more direct route to this compound synthesis is the decarboxylation of L-aspartate. While this pathway is well-established in prokaryotes, its significance in mammals has been a subject of debate. However, recent evidence points to the existence of a mammalian enzyme capable of this conversion.[16][17]

Enzymatic Step

The primary enzyme implicated in this pathway is Glutamate Decarboxylase Like 1 (GADL1) . Despite its name, GADL1 exhibits robust aspartate α-decarboxylase activity, converting L-aspartate directly to this compound.[3][17][18] This enzyme also shows activity towards cysteine sulfinic acid, suggesting a broader role in amino acid metabolism.[18] The contribution of gut microbiota to aspartate decarboxylation and subsequent host absorption of this compound is also an area of active investigation.[14]

Quantitative Data

Kinetic analysis of human GADL1 has provided insights into its substrate preference and catalytic efficiency.

| Enzyme | Substrate | Organism/Tissue | K_m_ (mM) | V_max_ (µmol/min/mg) | Reference(s) |

| Glutamate Decarboxylase Like 1 (GADL1) | L-Aspartate | Human (recombinant) | 2.72 | 1.56 | [19] |

| Glutamate Decarboxylase Like 1 (GADL1) | Cysteine Sulfinic Acid | Human (recombinant) | 1.14 | 2.31 | [19] |

Signaling Pathway Diagram

Caption: Aspartate decarboxylation pathway for this compound synthesis.

Experimental Protocols

Accurate measurement of enzyme activities and metabolite concentrations is fundamental to studying this compound biosynthesis. Below are summarized methodologies for key experiments.

Dihydropyrimidine Dehydrogenase (DPD) Activity Assay

This assay measures the rate of NADPH oxidation coupled to the reduction of a pyrimidine substrate.

-

Principle: The decrease in absorbance at 340 nm due to the oxidation of NADPH is monitored spectrophotometrically.

-

Reagents:

-

Assay Buffer: 100 mM Tris-HCl, pH 7.4, containing 1 mM EDTA and 1 mM DTT.

-

Substrate: 10 mM Uracil or 5-Fluorouracil.

-

Cofactor: 10 mM NADPH.

-

Enzyme Source: Cell or tissue lysate.

-

-

Procedure:

-

Prepare a reaction mixture containing assay buffer, substrate, and enzyme source in a cuvette.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding NADPH.

-

Immediately monitor the decrease in absorbance at 340 nm for 5-10 minutes.

-

Calculate the rate of NADPH consumption using its molar extinction coefficient (6220 M⁻¹cm⁻¹).

-

Enzyme activity is expressed as nmol of NADPH oxidized per minute per mg of protein.

-

-

Note: Commercial ELISA kits are also available for the quantification of DPD protein levels.[20][21]

Spermidine/Spermine N¹-acetyltransferase (SSAT) Activity Assay

This assay quantifies the transfer of an acetyl group from acetyl-CoA to a polyamine substrate.

-

Principle: A common method involves the use of radiolabeled acetyl-CoA ([¹⁴C]acetyl-CoA) and subsequent separation and quantification of the radiolabeled acetylated polyamine. Non-radioactive HPLC-based methods are also available.[22]

-

Reagents (Radiometric Assay):

-

Assay Buffer: 50 mM Tris-HCl, pH 7.8, containing 1 mM DTT.

-

Substrate: 10 mM Spermidine or Spermine.

-

Cofactor: 0.5 mM [¹⁴C]acetyl-CoA (specific activity ~50 mCi/mmol).

-

Enzyme Source: Cell or tissue lysate.

-

-

Procedure (Radiometric Assay):

-

Combine assay buffer, substrate, and enzyme source in a microcentrifuge tube.

-

Initiate the reaction by adding [¹⁴C]acetyl-CoA.

-

Incubate at 37°C for 15-30 minutes.

-

Stop the reaction by adding a small volume of concentrated HCl.

-

Spot the reaction mixture onto P81 phosphocellulose paper.

-

Wash the paper discs extensively with water to remove unreacted [¹⁴C]acetyl-CoA.

-

Measure the radioactivity retained on the discs (representing [¹⁴C]acetyl-spermidine/spermine) using a scintillation counter.

-

Calculate enzyme activity based on the specific activity of the [¹⁴C]acetyl-CoA.

-

-

Note: ELISA kits are available for measuring SSAT protein concentrations.

Aldehyde Dehydrogenase (ALDH) Activity Assay

This assay measures the production of NADH resulting from the oxidation of an aldehyde substrate.

-

Principle: The increase in absorbance at 340 nm due to the formation of NADH is monitored spectrophotometrically.[23]

-

Reagents:

-

Assay Buffer: 50 mM Sodium pyrophosphate, pH 8.8, containing 1 mM EDTA.

-

Substrate: 10 mM 3-Aminopropanal (or other suitable aldehyde).

-

Cofactor: 2.5 mM NAD⁺.

-

Enzyme Source: Cell or tissue lysate.

-

-

Procedure:

-

Set up a reaction mixture with assay buffer, NAD⁺, and enzyme source in a cuvette.

-

Pre-incubate at 25°C for 5 minutes.

-

Start the reaction by adding the aldehyde substrate.

-

Monitor the increase in absorbance at 340 nm for 5-10 minutes.

-

Calculate the rate of NADH formation using its molar extinction coefficient (6220 M⁻¹cm⁻¹).

-

Express ALDH activity as nmol of NADH produced per minute per mg of protein.

-

-

Note: Several commercial colorimetric and fluorometric assay kits are available for the measurement of ALDH activity.[1][2][24][25]

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used and reliable method for the quantification of this compound in biological samples.[6][26]

-

Principle: this compound is separated from other sample components on a chromatographic column and detected, often after derivatization to enhance sensitivity.

-

Sample Preparation:

-

Plasma/Serum: Deproteinize by adding an equal volume of a precipitating agent (e.g., 10% trichloroacetic acid or sulfosalicylic acid), vortex, and centrifuge. The supernatant is used for analysis.

-

Tissue: Homogenize the tissue in a suitable buffer (e.g., phosphate-buffered saline) and deproteinize the homogenate as described for plasma.

-

-

Derivatization (Pre-column):

-

A common derivatizing agent is o-phthalaldehyde (B127526) (OPA) in the presence of a thiol (e.g., 2-mercaptoethanol), which reacts with primary amines to form highly fluorescent isoindole derivatives.

-

-

Chromatographic Conditions (Example):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of two solvents, such as (A) 0.1 M sodium acetate (B1210297) buffer, pH 6.5, and (B) methanol.

-

Flow Rate: 1.0 mL/min.

-

Detection: Fluorescence detector (Excitation: 340 nm, Emission: 450 nm for OPA derivatives).

-

-

Quantification:

-

Generate a standard curve using known concentrations of this compound.

-

The concentration of this compound in the samples is determined by comparing their peak areas to the standard curve.

-

Conclusion and Future Directions

The biosynthesis of this compound in mammals is a complex and multifaceted process, drawing from the metabolic pathways of pyrimidines, polyamines, and amino acids. This guide has provided a detailed overview of these pathways, presenting the available quantitative data and outlining key experimental protocols for their investigation. The regulation of these pathways is intricate and offers multiple points for potential therapeutic and nutritional intervention.

Future research should focus on several key areas:

-

Pathway Flux Analysis: Elucidating the relative contribution of each pathway to the total this compound pool under different physiological conditions (e.g., exercise, disease states) is crucial.

-

Regulatory Mechanisms: A deeper understanding of the transcriptional and allosteric regulation of the key enzymes will provide insights into how this compound homeostasis is maintained.

-

Tissue-Specific Differences: Investigating the predominant pathways of this compound synthesis in different tissues, particularly muscle and brain, will be important for targeted interventions.

-

Role of Gut Microbiota: Further characterization of the contribution of the gut microbiome to systemic this compound levels is warranted.

By continuing to unravel the complexities of this compound biosynthesis, the scientific community can pave the way for innovative strategies to enhance human health and performance.

References

- 1. ALDH Activity Assay Kit (Colorimetric) (ab155893) | Abcam [abcam.com]

- 2. resources.novusbio.com [resources.novusbio.com]

- 3. Role of Glutamate Decarboxylase-like Protein 1 (GADL1) in Taurine Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Simultaneous determination of F-beta-alanine and this compound in plasma and urine with dual-column reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Spermidine/spermine-N1-acetyltransferase-2 (SSAT2) acetylates thialysine and is not involved in polyamine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. journals.physiology.org [journals.physiology.org]

- 10. Mechanistic And Structural Analysis of Human Spermidine/spermine N1-Acetyltransferase [hSSAT] - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Crystal structure of dihydropyrimidine dehydrogenase, a major determinant of the pharmacokinetics of the anti-cancer drug 5-fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Spermidine/spermine-N1-acetyltransferase-2 (SSAT2) acetylates thialysine and is not involved in polyamine metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Kinetic and structural analysis of human ALDH9A1 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Different intracellular polyamine concentrations underlie the difference in the inward rectifier K+ currents in atria and ventricles of the guinea-pig heart - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Heterologous Expression and Biochemical Characterization of a Polyamine Oxidase from Arabidopsis Involved in Polyamine Back Conversion - PMC [pmc.ncbi.nlm.nih.gov]

- 17. GADL1 - Wikipedia [en.wikipedia.org]

- 18. researchgate.net [researchgate.net]

- 19. genecards.org [genecards.org]

- 20. cloud-clone.us [cloud-clone.us]

- 21. assaygenie.com [assaygenie.com]

- 22. Measurement of spermidine/spermine-N1-acetyltransferase activity by high-performance liquid chromatography with N1-dansylnorspermine as the substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. bioworlde.com [bioworlde.com]

- 24. sciencellonline.com [sciencellonline.com]

- 25. sigmaaldrich.com [sigmaaldrich.com]

- 26. The molecular structure of β-alanine is resistant to sterilising doses of gamma radiation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of Beta-Alanine on Muscle Carnosine Synthesis

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Carnosine (β-alanyl-L-histidine) is a dipeptide highly concentrated in skeletal muscle that plays a crucial role in intracellular pH buffering, antioxidant activities, and regulation of calcium sensitivity.[1][2] Its synthesis is endogenously limited by the availability of the non-essential amino acid, beta-alanine.[2][3] Supplementation with this compound has been robustly demonstrated to increase intramuscular carnosine concentrations, thereby enhancing performance in high-intensity exercise.[2][4] This technical guide provides a detailed examination of the molecular mechanisms governing this compound's role in muscle carnosine synthesis, an overview of the quantitative impact of supplementation, and a summary of the experimental protocols used to elucidate these findings.

The Biochemical Pathway of Carnosine Synthesis

The synthesis of carnosine is a two-substrate enzymatic reaction occurring within the cytoplasm of muscle cells. The process involves the condensation of this compound and L-histidine, a reaction catalyzed by the enzyme carnosine synthase (CARNS).[5]

Rate-Limiting Substrate: this compound

While both this compound and L-histidine are required for carnosine synthesis, the availability of this compound is the rate-limiting factor.[2][3] Healthy individuals typically have sufficient intramuscular stores of L-histidine, an essential amino acid.[3][6] In contrast, endogenous levels of this compound are low, thus constraining the rate of the carnosine synthase reaction.[6][7] Oral supplementation with this compound bypasses this limitation by increasing its circulating plasma concentration and subsequent uptake by muscle tissue, which directly drives an increase in the rate of carnosine synthesis.[4][8]

Carnosine Synthase (ATPGD1)

Carnosine synthase, the enzyme responsible for carnosine formation, has been molecularly identified as ATP-grasp domain-containing protein 1 (ATPGD1).[9][10][11] This enzyme belongs to the ATP-grasp superfamily of ligases.[9][10] The reaction it catalyzes is ATP-dependent, involving the formation of a peptide bond between this compound and L-histidine.[10] Contrary to earlier assumptions that ATP was converted to AMP and pyrophosphate, studies on the purified enzyme have shown a stoichiometric formation of ADP, which is characteristic of the ATP-grasp family.[9][10]

The affinity of carnosine synthase for its substrates is a key aspect of the synthesis regulation. The enzyme exhibits a much lower affinity (higher Km) for this compound compared to L-histidine.[6][7]

This compound Transport into Muscle

The uptake of this compound from the bloodstream into skeletal muscle cells is a critical step. This transport is mediated by the taurine (B1682933) transporter (TauT), a sodium and chloride-dependent transporter.[6][12] Studies have shown that the transport system is highly specific for beta-amino acids.[12] The gene expression for TauT has been shown to be influenced by chronic this compound supplementation, suggesting a regulatory role for this transporter in carnosine loading.[6] Interestingly, hyperinsulinemia does not appear to enhance the transport of this compound into human skeletal muscle, regardless of whether this compound concentrations are saturating or sub-saturating.[13][14]

Below is a diagram illustrating the core mechanism of this compound uptake and subsequent carnosine synthesis within a muscle cell.

Quantitative Effects of this compound Supplementation

Chronic this compound supplementation consistently leads to a significant elevation in muscle carnosine content. The magnitude of this increase is dependent on the daily dose and the duration of the supplementation period.

Dose-Response and Time-Course

Supplementation with 4-6 grams of this compound per day has been shown to increase muscle carnosine concentrations by 20-30% after two weeks, 40-60% after four weeks, and up to 80% after ten weeks.[4] Some studies have reported increases of up to 200% with supplementation lasting up to 24 weeks.[6] The response is not linear over extended periods, with the rate of accumulation appearing to slow over time.[6]

Enzyme Kinetics

The kinetic properties of carnosine synthase underscore the rate-limiting role of this compound.

| Enzyme | Substrate | Km Value | Reference |

| Carnosine Synthase | This compound | 1.0–2.3 mM | [6] |

| Carnosine Synthase | L-Histidine | 16.8 µM | [6] |

Table 1: Michaelis-Menten constants (Km) for Carnosine Synthase.

As shown in Table 1, the Km for this compound is substantially higher than for L-histidine, indicating a lower affinity. Given that the typical intramuscular concentration of this compound is very low (~0.2 mmol·kg⁻¹ww), while L-histidine is abundant (~0.4 mmol·kg⁻¹ww), the enzyme is far from saturated with this compound under basal conditions.[6] This provides a clear biochemical rationale for the efficacy of this compound supplementation.

Carnosine Washout Period

Upon cessation of this compound supplementation, muscle carnosine levels decline gradually. The washout period is considerably long, indicating that carnosine is a stable dipeptide within the muscle, which lacks the carnosinase enzyme responsible for its degradation in serum.[15][16] Studies show that after a 5-6 week supplementation period, carnosine levels decline at a rate of 2-4% per week.[15] It can take between 9 to 15 weeks for muscle carnosine concentrations to return to baseline values, with the duration depending on the magnitude of the increase achieved during supplementation (i.e., high responders have a longer washout period).[15][16]

| Study Parameter | Result | Reference(s) |

| Supplementation Dose | 3.2 - 6.4 g/day | [2][6] |

| Duration | 4 - 24 weeks | [6] |

| Increase (4 weeks) | 40 - 60% | [4] |

| Increase (10 weeks) | Up to 80% | [2][4] |

| Washout Rate | 2 - 4% per week | [15] |

| Time to Baseline | 9 - 15 weeks | [15][16] |

Table 2: Summary of Quantitative Data from this compound Supplementation Studies.

Experimental Protocols

The understanding of this compound's effect on muscle carnosine is built upon rigorous experimental studies. The following sections detail the common methodologies employed.

Study Design

Most human trials are designed as randomized, double-blind, placebo-controlled studies to minimize bias.[15][17] Participants are randomly assigned to receive either this compound or a placebo (e.g., dextrose or maltodextrin).[18] The duration of these studies typically ranges from 4 to 24 weeks.[6]

Supplementation Regimen

-

Dosage: Daily doses typically range from 3.2 to 6.4 grams.[6] To mitigate the common side effect of paresthesia (a tingling sensation), the total daily dose is often divided into smaller doses of 0.8 to 1.6 grams, ingested every 3 to 4 hours.[6]

-

Formulation: Both standard powder and sustained-release formulations are used.[17] Sustained-release formulations are designed to attenuate paresthesia and may accelerate carnosine loading at higher daily doses.[17]

Muscle Tissue Sampling

-

Muscle Biopsy: The primary method for directly measuring muscle carnosine is through a muscle biopsy.[19] Samples are typically obtained from the vastus lateralis or gastrocnemius muscle under local anesthesia using a Bergström needle with suction.[7][20] Samples are immediately frozen in liquid nitrogen and stored at -80°C for later analysis.[7]

Carnosine Quantification Methods

-

High-Performance Liquid Chromatography (HPLC): HPLC is considered the reference method for the accurate quantification of carnosine in muscle tissue extracts.[20][21] The process involves deproteinizing the muscle sample, followed by chromatographic separation and detection.[7][22] Various HPLC methods exist, including those with UV detection following pre-column derivatization or without derivatization.[22][23]

-

Proton Magnetic Resonance Spectroscopy (1H-MRS): 1H-MRS is a non-invasive technique used to quantify carnosine in vivo.[15][20][24] It measures the signal from protons on the imidazole (B134444) ring of the histidine moiety of carnosine.[21][24] While non-invasive, its validity and reliability compared to HPLC have been subjects of investigation, with some studies showing good correlation and others highlighting potential issues with signal quality and voxel positioning.[20][25][26]

The following diagram outlines a typical experimental workflow for a this compound supplementation study.

Logical Framework: From Supplementation to Physiological Effect

The ergogenic effect of this compound is not direct; rather, it is mediated entirely through its role as a precursor to carnosine. The logical cascade of events is straightforward and supported by extensive research.

Conclusion

The mechanism of action of this compound on muscle carnosine synthesis is well-defined. By providing the rate-limiting substrate, this compound supplementation directly increases the substrate pool available to carnosine synthase (ATPGD1), thereby upregulating the synthesis of carnosine within skeletal muscle. This leads to a significant accumulation of intramuscular carnosine, a process quantifiable through established experimental protocols involving muscle biopsy and chromatographic analysis. The extensive body of research provides a solid foundation for understanding this pathway, enabling further investigation into optimizing supplementation strategies and exploring the full therapeutic potential of increased muscle carnosine content.

References

- 1. Carnosine - Wikipedia [en.wikipedia.org]

- 2. Muscle carnosine metabolism and this compound supplementation in relation to exercise and training - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. files01.core.ac.uk [files01.core.ac.uk]

- 4. Effects of this compound on Muscle Carnosine and Exercise Performance:A Review of the Current Literature - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Carnosine, Small but Mighty—Prospect of Use as Functional Ingredient for Functional Food Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Can the Skeletal Muscle Carnosine Response to this compound Supplementation Be Optimized? [frontiersin.org]

- 7. Kinetics of Muscle Carnosine Decay after β-Alanine Supplementation: A 16-wk Washout Study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. Molecular identification of carnosine synthase as ATP-grasp domain-containing protein 1 (ATPGD1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Molecular Identification of Carnosine Synthase as ATP-grasp Domain-containing Protein 1 (ATPGD1) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. books.rsc.org [books.rsc.org]

- 12. Transport of this compound and biosynthesis of carnosine by skeletal muscle cells in primary culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. journals.physiology.org [journals.physiology.org]

- 14. Insulin does not stimulate β-alanine transport into human skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Carnosine loading and washout in human skeletal muscles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. journals.physiology.org [journals.physiology.org]

- 17. Frontiers | Effect of a sustained-release formulation of β-alanine on laboratory parameters and paresthesia in recreational trained men: a randomized double-blind placebo-controlled study [frontiersin.org]

- 18. swolverine.com [swolverine.com]

- 19. Comparative evaluation of different modalities for measuring in vivo carnosine levels - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Magnetic Resonance Spectroscopy as a Non-invasive Method to Quantify Muscle Carnosine in Humans: a Comprehensive Validity Assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 21. biorxiv.org [biorxiv.org]

- 22. Endogenous L-Carnosine Level in Diabetes Rat Cardiac Muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 23. HPLC Method for Analysis of Carnosine (beta-alanyl-L-histidine) on BIST B+ Column | SIELC Technologies [sielc.com]

- 24. researchgate.net [researchgate.net]

- 25. biorxiv.org [biorxiv.org]

- 26. journals.physiology.org [journals.physiology.org]

Beyond the Buffer: Unveiling the Diverse Physiological Roles of Beta-Alanine

A Technical Guide for Researchers and Drug Development Professionals

Beta-alanine, a non-proteinogenic amino acid, is widely recognized in the scientific community for its role as the rate-limiting precursor to the synthesis of carnosine (β-alanyl-L-histidine). Carnosine is a potent intracellular buffer, playing a critical role in maintaining pH homeostasis during intense muscular exertion. However, accumulating evidence reveals that the physiological significance of this compound extends far beyond this buffering capacity. This technical guide delves into the multifaceted roles of this compound and its dipeptide, carnosine, exploring their functions in neurotransmission, antioxidant defense, anti-glycation, and calcium sensitivity modulation. This document provides a comprehensive overview for researchers, scientists, and drug development professionals, summarizing key quantitative data, detailing experimental protocols, and visualizing complex biological pathways.

Neurotransmission: this compound as a Neuromodulator

This compound is structurally analogous to the inhibitory neurotransmitters glycine (B1666218) and gamma-aminobutyric acid (GABA), suggesting its potential as a neuromodulator in the central nervous system (CNS).[1][2][3][4] Research has substantiated this, demonstrating that this compound can directly interact with and activate specific neurotransmitter receptors.

Agonism at Glycine Receptors

A primary mechanism of this compound's neuromodulatory activity is its function as an agonist at strychnine-sensitive glycine receptors (GlyRs).[5][6][7] Activation of these ligand-gated chloride channels leads to an influx of chloride ions, hyperpolarizing the postsynaptic membrane and resulting in an inhibitory effect on neuronal excitability. This interaction has been particularly noted in the spinal dorsal horn and hippocampus, suggesting a role for this compound in modulating nociceptive information and maintaining inhibitory tone.[5]

Interaction with GABA Receptors

In addition to its effects on glycine receptors, this compound has been shown to interact with GABA receptors, albeit with a more complex profile. It can act as a partial agonist at GABA-A and GABA-C receptors.[1][2][4] Furthermore, this compound can influence GABAergic signaling by blocking the GAT protein-mediated glial uptake of GABA, thereby increasing the synaptic concentration of this primary inhibitory neurotransmitter.[1][2][4]

Quantitative Data on this compound's Neuromodulatory Effects

| Parameter | Receptor/Target | Experimental Model | Key Findings | Reference |

| Receptor Activation | Glycine Receptors | Rat Spinal Dorsal Neurons | Dose-dependently induced outward currents with a reversal potential near the Cl- equilibrium potential. | |

| Receptor Activation | Glycine Receptors | Rat Hippocampal CA3 Pyramidal Cells | Induced chloride currents that were inhibited by strychnine. | [8] |

| Receptor Binding Sites | Multiple | Central Nervous System | Recognized sites: Glycine co-agonist site on NMDA complex, strychnine-sensitive glycine receptor, GABA-A receptor, GABA-C receptor, and blockade of glial GABA uptake. | [1][2][4] |

Signaling Pathway: this compound Interaction with Glycine Receptor

References

- 1. This compound as a small molecule neurotransmitter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. β-Alanine as a small molecule neurotransmitter : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. β-Alanine and taurine as endogenous agonists at glycine receptors in rat hippocampus in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Glycine Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Glycine receptor - Wikipedia [en.wikipedia.org]

- 8. This compound and taurine as endogenous agonists at glycine receptors in rat hippocampus in vitro. [folia.unifr.ch]

Endogenous Production and Regulation of Beta-Alanine in the Liver: A Technical Guide for Researchers

Abstract

Beta-alanine (β-alanine) is a non-proteogenic amino acid that serves as the rate-limiting precursor for the synthesis of carnosine, an essential dipeptide with significant intracellular pH buffering capacity. The liver is the primary site for the endogenous production and subsequent catabolism of β-alanine, playing a central role in maintaining its systemic homeostasis.[1] This technical guide provides an in-depth overview of the core metabolic pathways governing the synthesis and degradation of β-alanine within hepatocytes. It details the key enzymatic steps, summarizes available quantitative data, and presents standardized experimental protocols for the investigation of these processes. This document is intended for researchers, scientists, and drug development professionals engaged in the study of amino acid metabolism, hepatic function, and related therapeutic areas.

Endogenous Synthesis of this compound in the Liver

The liver synthesizes β-alanine through several metabolic routes, with the degradation of pyrimidine (B1678525) nucleotides being the principal pathway.[2][3] Alternative pathways, including the catabolism of polyamines and the breakdown of dietary dipeptides, also contribute to the hepatic β-alanine pool.[4][5]

Pyrimidine Degradation Pathway

The catabolism of uracil (B121893), a pyrimidine nucleobase, is considered the most significant endogenous source of β-alanine in humans.[3] This is a three-step enzymatic pathway occurring within the liver:

-

Reduction of Uracil: Dihydropyrimidine dehydrogenase (DPYD) catalyzes the initial and rate-limiting step, converting uracil to 5,6-dihydrouracil.[3][6]

-

Hydrolysis of the Pyrimidine Ring: Dihydropyrimidinase opens the ring of 5,6-dihydrouracil to form N-carbamyl-β-alanine.[3]

-

Formation of β-Alanine: β-ureidopropionase hydrolyzes N-carbamyl-β-alanine to yield β-alanine, ammonia, and carbon dioxide, completing the pathway.[3]

References

- 1. International society of sports nutrition position stand: this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. β-alanine degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. PathWhiz [smpdb.ca]

- 6. commerce.bio-rad.com [commerce.bio-rad.com]

The Central Role of Carnosine Synthase in Beta-Alanine Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carnosine (β-alanyl-L-histidine), a dipeptide abundant in skeletal muscle and brain tissue, plays a crucial role in various physiological processes, including pH buffering, antioxidant defense, and regulation of cellular signaling. The synthesis of carnosine is entirely dependent on the enzymatic activity of carnosine synthase (CARNS1), which catalyzes the ATP-dependent ligation of β-alanine and L-histidine. Consequently, carnosine synthase stands as a pivotal control point in β-alanine metabolism and the regulation of intracellular carnosine levels. This technical guide provides an in-depth examination of the enzymatic properties, regulation, and physiological significance of carnosine synthase. It includes a comprehensive summary of its kinetic parameters, detailed experimental protocols for activity assessment, and an exploration of its involvement in key signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals in the fields of biochemistry, physiology, and drug development who are investigating the therapeutic potential of modulating β-alanine metabolism and carnosine homeostasis.

Introduction to Beta-Alanine Metabolism and Carnosine Synthesis

This compound (β-alanine) is a non-proteinogenic amino acid that serves as the rate-limiting precursor for the synthesis of carnosine and other related histidine-containing dipeptides.[1] The metabolic pathway of β-alanine is intrinsically linked to the synthesis of carnosine, a reaction catalyzed by the enzyme carnosine synthase (EC 6.3.2.11).[2] Carnosine synthase, encoded by the CARNS1 gene (also known as ATPGD1), is a member of the ATP-grasp family of ligases.[3][4] This enzyme facilitates the formation of a peptide bond between β-alanine and L-histidine, a process that requires the hydrolysis of ATP to ADP and inorganic phosphate.[3]

The physiological importance of this pathway is underscored by the multifaceted roles of carnosine. In skeletal muscle, carnosine is a significant intracellular pH buffer, particularly during high-intensity exercise, and also contributes to antioxidant defense and calcium sensitivity of the contractile apparatus.[1][5] In the central nervous system, carnosine and its analogue, homocarnosine (B1673341) (synthesized from GABA and L-histidine by carnosine synthase), are thought to have neuroprotective functions.[6] Given that the availability of β-alanine is the primary determinant of carnosine synthesis rates in vivo, understanding the function and regulation of carnosine synthase is paramount for developing strategies to modulate carnosine levels for therapeutic or performance-enhancing purposes.[1][7]

Enzymatic Properties of Carnosine Synthase

The enzymatic activity of carnosine synthase has been characterized in various species. The enzyme exhibits a high affinity for its substrates, with kinetic parameters that underscore the efficiency of carnosine synthesis.

Quantitative Data on Carnosine Synthase Kinetics

The following table summarizes the key kinetic parameters for carnosine synthase from different species.

| Enzyme Source | Substrate | Km (mM) | Vmax (nmol/min/mg protein) | kcat (s-1) | kcat/Km (s-1M-1) | Reference |

| Human (recombinant) | β-alanine | 0.09 | 65.3 | 0.057 | 633 | [3][8] |

| L-histidine | 0.37 | 0.76 | - | - | [8] | |

| ATP | - | - | - | - | ||

| Mouse (recombinant) | β-alanine | - | - | 0.09 | 818 | [3] |

| L-histidine | - | - | - | - | [3] | |

| ATP | - | - | - | - | ||

| Chicken (purified) | β-alanine | - | - | 0.02 | 357 | [3] |

| L-histidine | - | - | - | - | [3] | |

| ATP | - | - | - | - |

Note: Vmax and kcat values are often determined under saturating conditions of the other substrates and may vary between studies.

Substrate Specificity

Carnosine synthase displays a degree of substrate promiscuity, although it shows a clear preference for β-alanine and L-histidine. It can also catalyze the synthesis of homocarnosine from γ-aminobutyric acid (GABA) and L-histidine, albeit with a lower efficiency.[3] The catalytic efficiency (kcat/Km) for β-alanine is approximately 14 to 25 times higher than that for GABA across different species, indicating a strong preference for carnosine synthesis.[3]

Tissue Distribution of Carnosine Synthase (CARNS1)

Carnosine synthase expression is most prominent in tissues with high concentrations of carnosine, namely skeletal muscle and the brain, particularly the olfactory bulb.[6] Quantitative data from the Genotype-Tissue Expression (GTEx) project provides a comprehensive overview of CARNS1 mRNA expression across various human tissues.

| Tissue | Median Gene Expression (TPM) |

| Muscle - Skeletal | 15.7 |

| Brain - Cerebellum | 2.8 |

| Brain - Cortex | 1.9 |

| Heart - Atrial Appendage | 1.1 |

| Heart - Left Ventricle | 1.0 |

| Nerve - Tibial | 0.8 |

| Adipose - Subcutaneous | 0.5 |

| Lung | 0.4 |

| Esophagus - Mucosa | 0.3 |

| Skin - Sun Exposed (Lower leg) | 0.3 |

| Artery - Tibial | 0.2 |

| Whole Blood | 0.1 |

| Liver | 0.1 |

| Kidney - Cortex | 0.1 |

Data sourced from the GTEx Portal on December 15, 2025. TPM = Transcripts Per Million.

Regulation of Carnosine Synthase

The activity and expression of carnosine synthase are subject to regulation by various factors, including substrate availability and hormonal stimuli.

Substrate Availability

As the rate-limiting precursor, the intracellular concentration of β-alanine is a primary determinant of carnosine synthesis. Chronic supplementation with β-alanine has been shown to significantly increase muscle carnosine content.[1] Interestingly, studies in mice have demonstrated that β-alanine supplementation can also lead to an increase in the expression of the CARNS1 gene in skeletal muscle.[9]

Hormonal Regulation

Androgens appear to play a role in regulating carnosine levels. Orchidectomy in mice leads to a decrease in muscle carnosine, which is associated with a surprising increase in CARNS1 expression, suggesting a complex regulatory feedback mechanism.[9]

Role in Signaling Pathways

Carnosine, the product of carnosine synthase activity, is not merely a static buffer but also an active participant in cellular signaling. It has been shown to modulate key pathways involved in antioxidant defense and cellular metabolism.

The PI3K/AKT and Nrf2 Signaling Pathways

Carnosine has been demonstrated to activate the Phosphatidylinositol-3-kinase (PI3K)/AKT signaling pathway.[10][11] This activation, in turn, can lead to the nuclear translocation of Nuclear factor erythroid 2-related factor 2 (Nrf2), a master regulator of the antioxidant response.[5][10] Nrf2 activation upregulates the expression of a suite of antioxidant enzymes, such as heme oxygenase-1 (HO-1), providing a mechanism by which carnosine exerts its protective effects against oxidative stress.[5][12]

Experimental Protocols

Radiochemical Assay for Carnosine Synthase Activity

This protocol is adapted from Drozak et al. (2010) and measures the incorporation of radiolabeled β-alanine into carnosine.[3]

6.1.1. Materials and Reagents

-

[3H]β-alanine (specific activity ~60 Ci/mmol)

-

L-histidine

-

ATP (disodium salt)

-

HEPES buffer (50 mM, pH 7.5)

-

KCl (10 mM)

-

EGTA (1 mM)

-

MgCl2 (1 mM)

-

Dithiothreitol (DTT, 1 mM)

-

Perchloric acid (HClO4, 10% w/v)

-

AG 50W-X4 cation exchange resin (Na+ form)

-

Ammonium hydroxide (B78521) (NH4OH, 1 M)

-

Scintillation cocktail

-

Enzyme preparation (tissue homogenate or purified enzyme)

6.1.2. Tissue Homogenate Preparation

-

Excise tissues (e.g., skeletal muscle, brain) and immediately place them in ice-cold homogenization buffer (e.g., 50 mM HEPES, pH 7.5, containing protease inhibitors).

-

Mince the tissue thoroughly with scissors.

-

Homogenize the tissue using a Potter-Elvehjem homogenizer or a similar device on ice.

-

Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.

-

Collect the supernatant, which contains the cytosolic fraction with carnosine synthase, and determine the protein concentration using a standard method (e.g., Bradford assay).

6.1.3. Assay Procedure

-

Prepare the reaction mixture in a microcentrifuge tube. For a final volume of 110 µL, combine:

-

55 µL of 2x reaction buffer (100 mM HEPES, pH 7.5, 20 mM KCl, 2 mM EGTA, 2 mM MgCl2, 2 mM DTT)

-

11 µL of 30 mM MgATP

-

11 µL of 30 mM L-histidine

-

A solution containing [3H]β-alanine to a final concentration of 1 µM (approximately 600,000 cpm).

-

Add water to bring the volume to just under 110 µL.

-

-

Pre-incubate the reaction mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding the enzyme preparation (e.g., 10-50 µg of protein from the tissue homogenate).

-

Incubate the reaction at 37°C for 20 minutes. The reaction should be linear for at least 30 minutes.

-

Stop the reaction by adding 100 µL of the reaction mixture to 200 µL of ice-cold 10% HClO4.

-

Centrifuge at 13,000 x g for 10 minutes to pellet the precipitated protein.

-

Apply the supernatant to a column containing 1 mL of AG 50W-X4 resin (Na+ form) equilibrated with water.

-

Wash the column with 12 mL of water to remove unreacted [3H]β-alanine.

-

Elute the synthesized [3H]carnosine with 2 mL of 1 M NH4OH.

-

Collect the eluate in a scintillation vial, add an appropriate volume of scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Calculate the amount of carnosine synthesized based on the specific activity of the [3H]β-alanine.

Experimental Workflow for Carnosine Synthase Activity Assay

References

- 1. researchgate.net [researchgate.net]

- 2. The GTEx Consortium atlas of genetic regulatory effects across human tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. assaygenie.com [assaygenie.com]

- 4. ul.qucosa.de [ul.qucosa.de]

- 5. Supplementation with carnosine, a food-derived bioactive dipeptide, alleviates dexamethasone-induced oxidative stress and bone impairment via the NRF2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Simple enzymatic procedure for l‐carnosine synthesis: whole‐cell biocatalysis and efficient biocatalyst recycling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. uniprot.org [uniprot.org]

- 9. Carnosine-synthetase inhibition of this compound analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Carnosine Protects Mouse Podocytes from High Glucose Induced Apoptosis through PI3K/AKT and Nrf2 Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The therapeutic potential of carnosine: Focus on cellular and molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Transport Mechanisms of Beta-Alanine into Skeletal Muscle Cells

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of beta-alanine transport into skeletal muscle cells. This compound is the rate-limiting precursor for the synthesis of carnosine, a dipeptide with significant physiological roles in muscle, including intracellular pH buffering and antioxidant activities. An understanding of the mechanisms governing its uptake is crucial for developing effective supplementation strategies and potential therapeutic interventions.

Primary Transporters of this compound in Skeletal Muscle

The uptake of this compound into skeletal muscle is a carrier-mediated process primarily facilitated by two key transporters:

-

Taurine (B1682933) Transporter (TauT), encoded by the SLC6A6 gene: This is the principal transporter responsible for this compound uptake into skeletal muscle. It is a sodium (Na⁺) and chloride (Cl⁻)-dependent transporter. The transport process is electrogenic, with a proposed stoichiometry of two Na⁺ ions and one Cl⁻ ion for every molecule of this compound transported[[“]][2]. This transporter also mediates the uptake of taurine, and as such, this compound and taurine competitively inhibit each other's transport[3].

-

Proton-coupled Amino Acid Transporter 1 (PAT1), encoded by the SLC36A1 gene: This transporter facilitates the uptake of a broad range of small amino acids, including this compound, in a proton (H⁺)-dependent manner. However, its contribution to this compound transport in skeletal muscle is considered to be minimal compared to TauT[2][4].

Kinetics of this compound Transport

The transport of this compound into skeletal muscle cells follows Michaelis-Menten kinetics. While Vmax values for this compound transport in skeletal muscle are not consistently reported in the literature, several studies have determined the Michaelis constant (Km), which reflects the substrate concentration at which the transport rate is half of Vmax.

| Transporter | Substrate | Km (µM) | Cell Type/Model | Reference |

| TauT (SLC6A6) | This compound | ~40 | Embryonic chick pectoral muscle | [[“]] |

| TauT (SLC6A6) | This compound | 55 | - | [5] |

| TauT (SLC6A6) | Taurine | < 10 | - | [5] |

| PAT1 (SLC36A1) | Small amino acids | ~1,000-10,000 | - | [6] |

Note: The lower Km value of TauT for taurine compared to this compound suggests a higher affinity for taurine.

Regulation of this compound Transport

The transport of this compound into skeletal muscle is a regulated process, influenced by several factors including substrate availability, hormonal signals, and physical activity.

Substrate-Induced Regulation

Chronic supplementation with this compound has been shown to influence the expression of its own transporter. Studies in mice have demonstrated that this compound supplementation can lead to an increase in the expression of TauT, suggesting a potential adaptive mechanism to enhance its own uptake[7]. However, one human study reported a downregulation of TauT gene expression after 24 weeks of high-dose this compound supplementation[2][4].

Hormonal Regulation: The Contested Role of Insulin (B600854)

The role of insulin in regulating this compound transport into skeletal muscle remains a subject of debate.

-

In Vitro Evidence: A study using C2C12 myotubes demonstrated that insulin can stimulate this compound uptake, particularly at lower, more physiological concentrations of this compound (350 µmol·L⁻¹). This effect was not observed at a higher, saturating concentration (700 µmol·L⁻¹), suggesting that insulin may enhance the transport capacity of TauT, but this effect is overcome when the transporter is saturated[5][8][9].

-

In Vivo Human Studies: In contrast, a study conducted in human subjects found that hyperinsulinemia did not increase the uptake of this compound into skeletal muscle, regardless of whether this compound concentrations were saturating or sub-saturating[[“]][10].

This discrepancy highlights the need for further research to clarify the precise role of insulin in regulating this compound transport in human skeletal muscle under different physiological conditions.

Exercise-Induced Regulation

Physical exercise has been proposed to enhance the uptake of this compound into skeletal muscle, potentially through the activation of AMP-activated protein kinase (AMPK)[11]. AMPK is a key energy sensor in cells that is activated during exercise. While the direct link between AMPK activation and increased this compound transport is still under investigation, it is a plausible mechanism given AMPK's role in upregulating various metabolic and transport processes in muscle.

Signaling Pathways and Transport Mechanisms

The following diagrams, generated using the DOT language, illustrate the key transport mechanisms and regulatory pathways involved in this compound uptake into skeletal muscle cells.

Experimental Protocols

In Vitro this compound Uptake Assay in C2C12 Myotubes

This protocol describes a method to measure this compound uptake in a common skeletal muscle cell line.

I. Cell Culture and Differentiation

-

Culture C2C12 myoblasts in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Grow cells to confluence in a humidified incubator at 37°C and 5% CO₂.

-

Induce differentiation into myotubes by switching the growth medium to DMEM supplemented with 2% horse serum and 1% penicillin-streptomycin.

-

Allow cells to differentiate for 5-7 days, with media changes every 48 hours.

II. This compound Uptake Assay

-

Prepare treatment media by dissolving this compound in differentiation medium to the desired concentrations (e.g., a range of concentrations to determine Km and Vmax, or specific concentrations to test regulatory factors). For studying insulin's effect, a concentration of 350 µmol·L⁻¹ can be used[5][8].

-

(Optional) For inhibitor studies, pre-incubate the myotubes with the inhibitor (e.g., taurine or GABA) for a specified time before adding the this compound-containing medium.

-

Aspirate the differentiation medium from the myotube cultures.

-

Wash the cells twice with a pre-warmed buffer (e.g., Hanks' Balanced Salt Solution - HBSS).

-

Add the treatment medium (containing this compound and any other test substances like insulin) to the cells and incubate for a specific time (e.g., 24 hours for chronic uptake studies[5], or shorter time points for initial rate kinetics).

-

To terminate the uptake, aspirate the treatment medium and rapidly wash the cells three times with ice-cold buffer to remove extracellular this compound.

III. Sample Preparation and Analysis

-

Lyse the cells by adding a suitable lysis buffer (e.g., radioimmunoprecipitation assay [RIPA] buffer) and scraping the cells.

-

Homogenize the cell lysate.

-

Determine the intracellular this compound concentration using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC)[5].

-

Normalize the intracellular this compound concentration to the total protein content of the cell lysate, determined by a protein assay (e.g., BCA assay).

IV. Experimental Workflow Diagram

Conclusion and Future Directions

The transport of this compound into skeletal muscle cells is a complex process primarily mediated by the TauT transporter. While the fundamental mechanisms of ion-dependency and basic kinetics are relatively well-understood, several areas require further investigation. The conflicting findings on the role of insulin highlight the need for more studies to delineate its precise regulatory function. Furthermore, while exercise is a promising modulator of this compound uptake, the specific signaling cascades linking AMPK activation to transporter activity or expression need to be elucidated. The lack of consistent reporting of Vmax and Ki values in the literature for skeletal muscle also represents a significant knowledge gap. Future research should focus on these areas to provide a more complete picture of this compound transport, which will be invaluable for optimizing its use in sports nutrition and exploring its therapeutic potential in various clinical settings.

References

- 1. consensus.app [consensus.app]

- 2. Can the Skeletal Muscle Carnosine Response to this compound Supplementation Be Optimized? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The effect of taurine and β-alanine supplementation on taurine transporter protein and fatigue resistance in skeletal muscle from mdx mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. The mTOR Signaling Pathway: Key Regulator and Therapeutic Target for Heart Disease | MDPI [mdpi.com]

- 6. Insulin does not stimulate β-alanine transport into human skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Role of AMPK in the Regulation of Skeletal Muscle Size, Hypertrophy, and Regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Exercise Training and this compound-Induced Muscle Carnosine Loading [frontiersin.org]

- 9. The Physiological Roles of Carnosine and β-Alanine in Exercising Human Skeletal Muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Item - Kinetic model assisted synthesis of β-alanine from 3-aminopropionaldehyde by a novel single step enzymatic biotransformation - Taylor & Francis Group - Figshare [tandf.figshare.com]

The Genetic Blueprint of Responsiveness: A Technical Guide to Genetic Factors Influencing Muscle Carnosine Loading with Beta-Alanine

For Immediate Release

[City, State] – [Date] – This technical guide addresses the significant inter-individual variability in muscle carnosine loading in response to beta-alanine supplementation, a topic of critical interest to researchers, scientists, and drug development professionals. By synthesizing current literature, this document explores the genetic factors, key signaling pathways, and experimental methodologies that underpin this variability, providing a comprehensive resource for optimizing and personalizing this compound supplementation strategies.

Executive Summary

This compound is a well-established dietary supplement for increasing skeletal muscle carnosine concentrations, leading to enhanced performance in high-intensity exercise. However, the magnitude of muscle carnosine increase varies substantially among individuals, suggesting a strong genetic influence. This guide delves into the molecular genetics of this compound metabolism, focusing on key genes that regulate this compound transport, carnosine synthesis, and carnosine degradation. While direct quantitative evidence linking specific polymorphisms to loading efficacy remains an emerging field, this paper summarizes the current understanding of candidate genes such as SLC6A6 (TauT), CARNS1, and CNDP1, presents robust data on the kinetics of carnosine loading, and details the experimental protocols required for rigorous investigation in this area.

The Molecular Machinery of Carnosine Loading

The accumulation of muscle carnosine is a multi-step process governed by several key proteins, each encoded by a specific gene. Genetic variations within these genes are prime candidates for explaining the observed differences in supplementation response.

-

This compound Transport (SLC6A6/TauT): The uptake of this compound into muscle cells is a critical rate-limiting step. This process is primarily mediated by the Taurine (B1682933) Transporter (TauT), encoded by the SLC6A6 gene.[1] TauT is a sodium- and chloride-dependent transporter that also carries taurine, its primary substrate.[1] Competition between this compound and taurine for this transporter may influence loading efficiency.

-

Carnosine Synthesis (CARNS1): Once inside the muscle cell, this compound is combined with L-histidine to form carnosine. This reaction is catalyzed by the enzyme carnosine synthase, encoded by the CARNS1 gene. The availability and activity of this enzyme are crucial for the synthesis rate.

-

Carnosine Degradation (CNDP1 & CNDP2): The breakdown of carnosine back into this compound and L-histidine is performed by enzymes called carnosinases. In humans, CNDP1 is primarily found in the serum, while CNDP2 is a cytosolic enzyme found in various tissues, including muscle. Polymorphisms in the CNDP1 gene have been studied in relation to baseline carnosine levels, although a direct link to loading response from supplementation is not yet established.[2][3]

Quantitative Analysis of Muscle Carnosine Loading

While data stratified by genotype is not yet available in the literature, long-term supplementation studies provide a clear picture of the average loading response and the associated changes in gene expression. The data presented below is derived from a landmark 24-week study, providing a robust benchmark for expected outcomes.

Time-Course of Muscle Carnosine Accumulation

The following table summarizes the mean increase in muscle carnosine content in response to chronic this compound supplementation.

| Supplementation Duration | Mean Increase in Muscle Carnosine (mmol·kg⁻¹ dm) | Standard Deviation |

| Week 4 | +11.37 | ± 7.03 |

| Week 8 | +13.88 | ± 7.84 |

| Week 12 | +16.95 | ± 8.54 |

| Week 16 | +17.63 | ± 8.42 |

| Week 20 | +21.20 | ± 7.86 |

| Week 24 | +20.15 | ± 7.63 |

| Data derived from Saunders et al. (2017).[4] |

Genetic Expression in Response to Supplementation